2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride

描述

Chemical Background and Historical Development

The compound this compound emerged from the extensive research into fluorinated organic chemistry that accelerated during the latter half of the twentieth century. This particular molecule represents a sophisticated example of perfluoroalkyl ether chemistry, where traditional linear perfluoroalkyl chains have been modified to incorporate ether linkages within their structure. The compound's development can be traced to the broader industrial need for high-performance fluorochemicals that could maintain the desirable properties of traditional per- and polyfluoroalkyl substances while addressing growing environmental concerns.

The historical context of this compound's development is intrinsically linked to the evolution of fluoropolymer manufacturing processes. Traditional manufacturing relied heavily on long-chain perfluoroalkyl substances as processing aids, but regulatory pressures and environmental considerations necessitated the development of alternative chemistries. The systematic exploration of ether-containing perfluoroalkyl structures led to the identification of compounds like this compound as viable replacements. The chloride functionality serves as a reactive handle, allowing for further chemical transformations and incorporation into larger molecular frameworks.

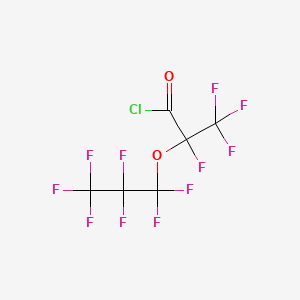

The compound's molecular architecture reflects advanced understanding of structure-property relationships in fluorinated materials. The presence of eleven fluorine atoms distributed across six carbon atoms creates a highly fluorinated environment that imparts exceptional chemical stability and unique surface properties. The ether oxygen atom positioned within the fluorocarbon chain represents a strategic modification that distinguishes this compound from traditional linear perfluoroalkyl substances. This structural feature influences both the compound's physical properties and its environmental fate, contributing to its classification as a shorter-chain alternative to legacy chemistries.

The systematic nomenclature of this compound reveals its complex structure: this compound describes a propanoyl chloride backbone where the second carbon bears four fluorine substituents and an ether linkage to a heptafluoropropyl group. This precise structural description reflects the compound's origin in targeted synthetic chemistry designed to achieve specific performance characteristics while modifying environmental properties.

Role in Per- and Polyfluoroalkyl Substances Chemistry

Within the broader context of per- and polyfluoroalkyl substances chemistry, this compound occupies a distinctive position as a member of the perfluoroalkyl ether carboxylic acid derivatives class. This classification places it among a specialized group of fluorochemicals that incorporate ether linkages within their perfluorinated structures, representing a significant departure from the linear carbon-fluorine chains that characterize traditional per- and polyfluoroalkyl substances. The compound's classification as a per- and polyfluoroalkyl substances acid ether reflects both its structural characteristics and its functional role in industrial applications.

The chemical behavior of this compound exemplifies the unique properties that define per- and polyfluoroalkyl substances chemistry. The extensive fluorination creates a hydrophobic and oleophobic molecular region that resists interaction with both water and organic solvents, while the acyl chloride functionality provides a reactive site for chemical transformation. This dual nature allows the compound to serve as an effective processing aid in fluoropolymer manufacture, where it functions at interfaces between different phases while maintaining chemical reactivity for removal from final products.

The compound's role within per- and polyfluoroalkyl substances chemistry extends beyond its immediate applications to encompass its position as a representative of emerging fluorochemical design strategies. Unlike traditional long-chain per- and polyfluoroalkyl substances that rely on linear perfluoroalkyl chains for their properties, this compound demonstrates how ether incorporation can maintain desired performance characteristics while potentially altering environmental fate and transport properties. The molecular design reflects an evolution in per- and polyfluoroalkyl substances chemistry toward more complex architectures that balance performance requirements with environmental considerations.

Table 1: Chemical Properties of this compound

The integration of this compound into per- and polyfluoroalkyl substances chemistry has contributed to expanding the understanding of how structural modifications influence both performance and environmental characteristics. The compound serves as a model for how traditional per- and polyfluoroalkyl substances can be modified through strategic introduction of heteroatoms and functional groups while preserving essential chemical properties. This approach has informed broader research into next-generation fluorochemicals designed to meet evolving regulatory and environmental requirements.

Industrial Emergence as a Perfluorooctanoic Acid and Perfluorooctane Sulfonate Alternative

The industrial emergence of this compound as an alternative to perfluorooctanoic acid and perfluorooctane sulfonate represents a significant milestone in the evolution of fluorochemical manufacturing. This compound forms part of the broader GenX technology platform that was developed specifically to replace traditional long-chain per- and polyfluoroalkyl substances in fluoropolymer production processes. The development of this alternative chemistry was driven by mounting evidence of environmental persistence and bioaccumulation associated with legacy per- and polyfluoroalkyl substances, creating an urgent industrial need for functionally equivalent but environmentally improved alternatives.

The compound's role as a processing aid in fluoropolymer manufacture demonstrates its effectiveness as a direct replacement for perfluorooctanoic acid in specific industrial applications. During fluoropolymer production, this compound functions to reduce surface tension and facilitate particle growth, enabling the formation of high-quality polymer products. The chloride functionality allows for chemical removal from the final polymer through treatment and heating processes, ensuring that the processing aid does not remain in the finished product. This removability represents a key advantage over some traditional per- and polyfluoroalkyl substances that could become incorporated into polymer matrices.

The commercial development of this compound began in 2009 as part of a comprehensive industrial response to regulatory actions targeting perfluorooctanoic acid. This timeline reflects the chemical industry's recognition that sustainable fluorochemical manufacturing required proactive development of alternatives rather than reactive responses to regulatory restrictions. The compound's emergence as part of the GenX platform represented a substantial investment in alternative chemistry development, demonstrating industry commitment to maintaining fluoropolymer production capabilities while addressing environmental concerns.

Table 2: Comparative Analysis of Traditional versus Alternative Processing Aids

| Characteristic | Traditional Long-Chain PFAS | This compound |

|---|---|---|

| Chain Length | 8+ carbons | 6 carbons with ether linkage |

| Structural Type | Linear perfluoroalkyl | Ether-containing perfluoroalkyl |

| Environmental Persistence | High | Potentially reduced |

| Industrial Function | Processing aid | Processing aid |

| Removability | Limited | Enhanced through chemical treatment |

The industrial adoption of this compound has facilitated continued production of essential fluoropolymer materials while transitioning away from legacy chemistries. This transition required substantial modifications to existing manufacturing processes, including adaptation of removal and recovery systems to accommodate the different chemical properties of the new processing aid. The successful implementation of this alternative chemistry demonstrates the feasibility of replacing traditional per- and polyfluoroalkyl substances in complex industrial applications without compromising product quality or performance.

The compound's industrial emergence has also contributed to advancing scientific understanding of how structural modifications influence both performance and environmental characteristics of per- and polyfluoroalkyl substances. The ether linkage within the molecule represents a significant structural departure from linear perfluoroalkyl chains, potentially affecting environmental fate and transport properties while maintaining essential processing capabilities. This knowledge has informed ongoing research into additional alternative chemistries and has established this compound as a prototype for next-generation fluorochemical design.

属性

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAVPNKIYBZAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382167 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72848-57-8 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride, also known as HFPO-DAF, is a substance used in chemical manufacturing. It was designed to replace perfluorooctanoic acid (PFOA), which has been phased out due to environmental persistence and reports of systemic toxicity

Mode of Action

It is known that the compound is used as a reactant in organic chemical manufacturing.

Biochemical Pathways

It is known that pfoa, the compound that hfpo-daf was designed to replace, can suppress t cell-dependent antibody responses (tdar) and vaccine responses in exposed humans. Whether HFPO-DAF has similar effects is currently unknown.

Pharmacokinetics

It is known that perfluorinated compounds, such as hfpo-daf, have high bioaccumulation capability.

Result of Action

It is known that exposure to pfoa, the compound hfpo-daf was designed to replace, can suppress t cell-dependent antibody responses (tdar) and vaccine responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of HFPO-DAF. For instance, its widespread environmental distribution, high bioaccumulation capability, and human exposure have caused great concern. The compound’s environmental fate properties, such as degradation and environmental distribution, are currently under investigation.

生化分析

Biochemical Properties

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and nucleic acids, potentially leading to modifications in their structure and function. Additionally, this compound can form covalent bonds with amino acid residues in proteins, altering their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). Activation of PPARs can lead to changes in gene expression, affecting cellular metabolism and proliferation. Furthermore, this compound can disrupt mitochondrial function, leading to alterations in cellular energy production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes involved in metabolic pathways. For instance, this compound can inhibit acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis. Inhibition of acetyl-CoA carboxylase can lead to reduced lipid synthesis and accumulation of fatty acid intermediates. Additionally, this compound can bind to DNA and RNA, interfering with transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is known for its high stability, which allows it to persist in biological systems for extended periods. Over time, it can undergo slow degradation, leading to the formation of various metabolites. Long-term exposure to this compound in vitro and in vivo studies has shown potential cumulative effects on cellular function, including increased oxidative stress and disruption of normal cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological functions. At higher doses, it can induce toxic effects, including liver damage, disruption of lipid metabolism, and immunosuppression. Studies have shown that high doses of this compound can lead to significant alterations in gene expression and metabolic pathways, highlighting the importance of dosage considerations in its application.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. This compound can interact with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids. Additionally, it can affect the PPAR signaling pathway, which plays a crucial role in regulating lipid and glucose metabolism. The interaction with these metabolic pathways can lead to changes in metabolic flux and alterations in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and lipids, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals. For instance, its accumulation in the mitochondria can lead to disruptions in mitochondrial function and increased production of reactive oxygen species.

生物活性

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride, also known as HFPO-DAF (Hexafluoropropylene oxide dimer acid fluoride), is a perfluorinated compound primarily used in the production of fluoropolymers. This compound has garnered attention due to its potential biological activity and toxicity, particularly in relation to human health and environmental safety.

- Molecular Formula: C9F18O3

- Molecular Weight: 498.0658 g/mol

- CAS Number: 2641-34-1

- IUPAC Name: 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride

General Toxicity

Research indicates that HFPO-DAF exhibits significant toxicity across various biological systems. The U.S. Environmental Protection Agency (EPA) has identified this compound as part of the GenX chemicals, which are known to pose risks including:

- Acute Toxicity : Potential for serious eye damage and skin corrosion.

- Chronic Effects : Evidence of liver and kidney toxicity, immune suppression, and developmental effects in animal studies .

Immunotoxicity Studies

A study published in MDPI highlighted the immunotoxic potential of perfluoroalkyl substances (PFAS), including HFPO-DAF. The study utilized various effector-to-target cell ratios to assess natural killer (NK) cell activity in mice exposed to these compounds. The findings suggested that exposure led to significant alterations in immune response, indicating a potential for immunotoxicity .

Case Studies

- Liver Toxicity : In a 28-day oral toxicity study conducted on mice, increased liver weights and signs of hepatocellular hypertrophy were observed. The study established a point of departure (POD) for risk assessment at 0.1 mg/kg/day .

- Developmental Toxicity : Another investigation into prenatal developmental toxicity showed increased early deliveries and delays in genital development among offspring exposed to HFPO-DAF during gestation .

Toxicokinetics

The pharmacokinetics of HFPO-DAF have been evaluated through various studies. Key findings include:

- Absorption and Distribution : Rapid absorption following oral exposure with significant plasma concentrations observed shortly after dosing.

- Metabolism : Limited metabolism was noted, suggesting a propensity for bioaccumulation within biological systems.

Reference Dose Development

Recent efforts have focused on developing an oral reference dose for HFPO-DAF. This includes comprehensive assessments of systemic toxicity and genotoxicity through standardized testing protocols .

Summary Table of Biological Effects

科学研究应用

Material Science

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is utilized in the synthesis of fluorinated polymers and coatings. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, films, and fibers |

Fluorinated polymers derived from this compound are used in industries such as aerospace and electronics, where durability and reliability are paramount .

Environmental Studies

The compound's unique structure allows it to be studied for its environmental impact and behavior as a pollutant. Researchers are investigating its persistence in the environment and potential effects on ecosystems.

- Persistence : The compound is resistant to degradation.

- Bioaccumulation Potential : Studies indicate a potential for bioaccumulation in aquatic organisms.

These characteristics make it an important subject of study in the context of environmental regulations and safety assessments .

Therapeutic Applications

Emerging research suggests potential therapeutic applications of this compound in drug formulation. Its unique properties may enhance drug delivery systems by improving solubility and stability.

- Drug Delivery Systems : Investigated for use in targeted therapy.

- Stability Enhancements : Potential to improve the shelf life of pharmaceutical products.

Further studies are needed to fully understand these applications and their implications for healthcare .

Case Study 1: Fluorinated Coatings

A study conducted by researchers at a leading materials science institute demonstrated that coatings made from fluorinated compounds like this compound exhibited superior water repellency and stain resistance compared to traditional coatings. These findings suggest significant advantages for use in consumer products and industrial applications.

Case Study 2: Environmental Impact Assessment

An environmental assessment study highlighted the persistence of this compound in soil and water systems. Researchers found that its degradation half-life was significantly longer than that of non-fluorinated counterparts. This raised concerns regarding its accumulation in the food chain and prompted further investigation into regulatory measures for its use .

相似化合物的比较

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl Fluoride (HFPO-DAF; CAS 2062-98-8)

- Molecular formula : C₆F₁₁O₂F

- Key differences : The fluoride analogue replaces the chloride group, altering reactivity. HFPO-DAF has a lower experimental boiling point (40–56°C vs. modeled 81°C) and higher vapor pressure, increasing volatility .

- Regulatory status : Subject to TSCA Section 4 testing requirements alongside the chloride derivative .

Undecafluorohexanoyl Fluoride (CAS 355-38-4)

Nonafluorohexanoyl Chloride (CAS 64018-24-2)

- Molecular formula : C₆ClF₉O

- Comparison: Reduced fluorination (9 vs. 11 fluorine atoms) lowers electronegativity and reactivity. Limited data on environmental distribution compared to the target compound .

Shorter-Chain Fluorinated Derivatives

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate (CAS 127589-63-3)

- Molecular formula : C₄H₃ClF₄O₂

- Comparison: Shorter carbon chain (C₄ vs. C₆) and ester group instead of acyl chloride.

Hexafluoropropylene Oxide-Derived Acids (e.g., HFPO-DA)

- Example: 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA; CAS 13252-13-6).

- Comparison : The carboxylic acid derivative of the target compound. Detected globally in surface waters, with higher solubility (1.2 g/L) and mobility in aquatic systems .

Halogenated Non-PFAS Compounds

1,2,3-Trichloropropane (CAS 96-18-4)

- Comparison: A chlorinated alkane without fluorine substituents. Higher water solubility (3.4 g/L) and lower persistence but classified as carcinogenic .

Comparative Data Tables

Table 1: Physicochemical Properties

Table 2: Regulatory Status

Environmental and Toxicological Insights

- Environmental Distribution : The target compound’s acid (HFPO-DA) has been detected in global surface waters, with concentrations comparable to legacy PFAS like PFOA . Its chloride derivative’s higher volatility may enhance atmospheric transport .

- Toxicity : Metabolites of fluorinated acyl halides, including HFPO-DA, are linked to hepatotoxicity and endocrine disruption in mammalian studies .

- Regulatory Trends : The EPA’s focus on PFAS "terminal categories" suggests expanding testing requirements for structurally related compounds, such as branched or longer-chain analogues .

准备方法

General Synthetic Route

The preparation of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride typically involves the fluorination and subsequent chlorination of precursor perfluorinated ethers. The key synthetic steps include:

Step 1: Formation of Hexafluoropropylene Oxide (HFPO) Dimer Acid Fluoride

Two molecules of hexafluoropropylene oxide (HFPO) are reacted to form the dimer acid fluoride intermediate, known as FRD-903. This step involves controlled polymerization or dimerization of HFPO under specific conditions to yield the acid fluoride.Step 2: Conversion to Acyl Chloride

The acid fluoride intermediate is then converted to the corresponding acyl chloride (this compound) by reaction with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This chlorination step replaces the acid fluoride or acid group with the acyl chloride functional group, which is more reactive for subsequent polymerization processes.

Detailed Reaction Conditions

- Starting Materials:

- Hexafluoropropylene oxide (HFPO)

- Chlorinating agents (e.g., SOCl2, PCl5)

- Reaction Environment:

- Anhydrous conditions to prevent hydrolysis of acid chlorides

- Controlled temperature (typically low to moderate temperatures to avoid decomposition)

- Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference

- Purification:

Alternative Synthetic Approaches

Some patents and industrial processes describe variations in the preparation, including:

Use of ammonium salts of the acid intermediate (e.g., ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate) as precursors, which upon treatment with chlorinating agents yield the acyl chloride.

Direct fluorination of propanoyl chloride derivatives under controlled conditions to introduce the tetrafluoro and heptafluoropropoxy substituents, although this method is less common due to the complexity of selective fluorination.

Research Findings and Data Analysis

Purity and Yield Considerations

High purity of the starting HFPO monomer (up to 99.999%) is essential to achieve high molecular weight and purity of the final acyl chloride product, as impurities can inhibit polymerization or cause defects in fluoropolymers.

The chlorination step must be carefully controlled to avoid over-chlorination or decomposition, which can reduce yield and introduce impurities.

Industrial Scale Production

The GenX process, trademarked by Chemours, utilizes this compound as a key intermediate. The process involves recycling and recovery of the acyl chloride to minimize waste and environmental impact.

The compound acts as a surfactant or polymerization aid in fluoropolymer production, reducing surface tension and enabling control over polymer particle size.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Dimerization of hexafluoropropylene oxide (HFPO) to form acid fluoride (FRD-903) | HFPO, controlled temperature, inert atmosphere | Requires high purity HFPO |

| 2 | Conversion of acid fluoride to acyl chloride | Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), anhydrous conditions | Moisture sensitive; distillation purification |

| Alternative | Use of ammonium salt intermediate | Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate + chlorinating agent | Industrially relevant in GenX process |

常见问题

Q. What are the recommended synthetic pathways for 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride (HFPO-DAF) in laboratory settings?

HFPO-DAF is synthesized via fluorination reactions involving perfluorinated ether intermediates. A common method includes the reaction of hexafluoropropylene oxide (HFPO) with carbonyl fluoride under controlled anhydrous conditions. The process requires precise temperature regulation (typically –30°C to 0°C) and inert gas environments to prevent hydrolysis . Key characterization techniques include NMR and FT-IR to confirm fluorinated functional groups and acyl chloride formation .

Q. How can researchers analytically detect and quantify HFPO-DAF in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is the gold standard. Isotope-labeled standards (e.g., -HFPO-DA) are used for calibration to account for matrix effects. Detection limits (LOD) for aqueous samples range from 0.1–0.5 ng/L, validated via EPA Method 537.1 . Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample preparation .

Advanced Research Questions

Q. What experimental designs are critical for assessing the environmental persistence of HFPO-DAF compared to legacy perfluorinated compounds (PFCs)?

Comparative studies should include:

- Hydrolysis kinetics : Evaluate stability across pH gradients (pH 2–12) at 25°C and 50°C.

- Photodegradation : Use simulated sunlight (UV-Vis, 300–800 nm) to assess half-lives in water and soil.

- Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., zebrafish) via OECD 305 guidelines. Data from Pan et al. (2018) indicate HFPO-DAF’s shorter half-life (<7 days in water) compared to PFOA (>90 days), suggesting reduced persistence but higher mobility .

Q. How can researchers resolve contradictions in toxicity data for HFPO-DAF across in vitro and in vivo models?

Discrepancies arise from metabolic activation differences. For example:

- In vitro : HepG2 cells show mitochondrial dysfunction at EC = 50 µM, but results may underestimate in vivo effects due to lack of metabolic conversion.

- In vivo : Rodent studies report hepatotoxicity (ALT/AST elevation) at 1 mg/kg/day via oral exposure. Methodological solutions include:

- Using metabolically competent cell lines (e.g., primary hepatocytes) .

- Incorporating physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What regulatory-driven testing requirements apply to HFPO-DAF under Section 4 of the U.S. TSCA?

The EPA mandates:

- Subchronic toxicity testing : 90-day oral exposure studies in rats (doses: 0.1, 1, 10 mg/kg/day) with endpoints including hematology, histopathology, and thyroid hormone disruption .

- Environmental fate analysis : Aerobic/anaerobic biodegradation studies per OECD 301/311 guidelines. Industry consortia are encouraged to share data to reduce redundant testing .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported environmental concentrations of HFPO-DAF in surface waters?

Discrepancies (e.g., 0.5–12 ng/L in European vs. 1–50 ng/L in Asian rivers) may stem from analytical interferences (e.g., co-eluting PFAS isomers) or sampling bias. Solutions include:

- Isomer-specific quantification : Use high-resolution mass spectrometry (HRMS) to distinguish structural analogs .

- Interlaboratory validation : Harmonize protocols via initiatives like the Global PFAS Monitoring Network .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。